An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate
An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-oxopentanoate, a versatile β-keto ester with significant potential in synthetic chemistry and drug discovery. The document will cover its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its emerging applications as a key building block in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: Unveiling a Versatile Synthetic Intermediate
Ethyl 2,2-dimethyl-3-oxopentanoate, registered under the CAS number 57959-48-5 , is a β-keto ester that has garnered interest within the scientific community for its utility as a synthetic intermediate.[1] Its structure, featuring a sterically hindered α-quaternary center, a reactive ketone, and an ester functional group, provides a unique platform for the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing the in-depth knowledge necessary for its effective application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in the laboratory. The key properties of Ethyl 2,2-dimethyl-3-oxopentanoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57959-48-5 | [1] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| IUPAC Name | ethyl 2,2-dimethyl-3-oxopentanoate | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not explicitly reported, but expected to be in the range of similar β-keto esters. | |
| Solubility | Soluble in common organic solvents. | |
| SMILES | CCOC(=O)C(C)(C)C(=O)CC | [2] |
Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate: A Mechanistic Approach
The synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate is most effectively achieved through the C-acylation of the enolate of ethyl 2,2-dimethylpropanoate (also known as ethyl pivalate). This approach leverages the principles of enolate chemistry, a cornerstone of modern organic synthesis.
Theoretical Underpinnings: The Acylation of Ester Enolates
The formation of a new carbon-carbon bond at the α-position of a carbonyl compound via its enolate is a fundamental transformation in organic chemistry.[3][4] In the case of esters, the α-protons are less acidic than those of ketones or aldehydes, necessitating the use of a strong, non-nucleophilic base to generate a sufficient concentration of the enolate for subsequent reactions.[4] Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, as it is highly effective at deprotonation without competing in nucleophilic addition to the ester carbonyl.
Once formed, the ester enolate acts as a potent nucleophile, capable of attacking a variety of electrophiles. For the synthesis of β-keto esters, an acylating agent such as an acyl chloride or an acid anhydride is used as the electrophile.[5]
Proposed Synthetic Workflow
The following is a detailed, step-by-step protocol for the synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate, grounded in established principles of organic chemistry.
Caption: Synthetic workflow for Ethyl 2,2-dimethyl-3-oxopentanoate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,2-dimethylpropanoate (Ethyl Pivalate)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a stoichiometric equivalent of n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl 2,2-dimethylpropanoate in anhydrous THF dropwise. The addition should be slow to control the temperature. Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate. The causality behind this step is the need for a strong, non-nucleophilic base to quantitatively form the enolate of the sterically hindered and less acidic ester.
-
C-Acylation: To the enolate solution, add propionyl chloride dropwise, again maintaining the temperature at -78 °C. The propionyl chloride acts as the electrophile, and the enolate attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Reaction Quench and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold. This protonates any remaining enolate and neutralizes the reaction. Allow the mixture to warm to room temperature.
-
Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Ethyl 2,2-dimethyl-3-oxopentanoate by vacuum distillation or flash column chromatography on silica gel.
Applications in Drug Discovery and Development
β-Keto esters are valuable building blocks in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[6] Their ability to participate in various chemical transformations, including alkylations, condensations, and cyclizations, makes them indispensable tools for medicinal chemists.
While specific, publicly available examples of Ethyl 2,2-dimethyl-3-oxopentanoate in the synthesis of marketed drugs are not abundant, its structural motifs suggest several potential applications:
As a Precursor to Substituted Heterocycles
The 1,3-dicarbonyl functionality of Ethyl 2,2-dimethyl-3-oxopentanoate makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles. These heterocycles are prevalent scaffolds in many approved drugs.
Introduction of a Gem-Dimethyl Group
The gem-dimethyl group is a common structural feature in many drug molecules. It can enhance metabolic stability by blocking sites of oxidation and can also influence the conformation of a molecule, leading to improved binding to a biological target. The use of Ethyl 2,2-dimethyl-3-oxopentanoate allows for the direct incorporation of this valuable motif.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies
In drug discovery programs, the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. Ethyl 2,2-dimethyl-3-oxopentanoate can serve as a versatile starting material for the synthesis of a library of analogues, enabling comprehensive SAR studies.
Potential Role in the Synthesis of Oxetanes
A Chinese patent describes the synthesis of 2,2-dimethyl-3-oxetanone, a valuable building block in medicinal chemistry, from a related starting material.[7] This suggests a potential application pathway for Ethyl 2,2-dimethyl-3-oxopentanoate in the synthesis of novel oxetane-containing drug candidates. Oxetanes are increasingly being incorporated into drug molecules to improve their physicochemical properties.
Caption: Potential applications of Ethyl 2,2-dimethyl-3-oxopentanoate in drug discovery.
Conclusion
Ethyl 2,2-dimethyl-3-oxopentanoate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established enolate acylation chemistry. The unique structural features of this compound provide a gateway to a diverse range of complex molecules, including those with desirable pharmacokinetic and pharmacodynamic properties. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- BenchChem. (2025). Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis. BenchChem.
- CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents. (n.d.).
- Srini Chem. (2025, August 18). CAS No: 2009-98-5 Manufacturers in Hyderabad, India.
- PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate.
- PrepChem.com. (n.d.).
- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Royal Society of Chemistry.
- ChemScene. (n.d.).
- Neuman, R. C. (n.d.).
- AChemBlock. (2026, February 11).
- Enol
- Al-Masoudi, N. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
- 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
- Keglevich, G., et al. (n.d.).
- ChemicalBook. (2022, September 7).
- Acyl
- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- CN1626498A - Method for preparing propionyl ethyl acetate - Google Patents. (n.d.).
Sources
- 1. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2,2-dimethyl-3-oxopentanoate 95.00% | CAS: 57959-48-5 | AChemBlock [achemblock.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents [patents.google.com]
